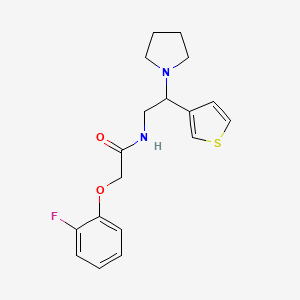

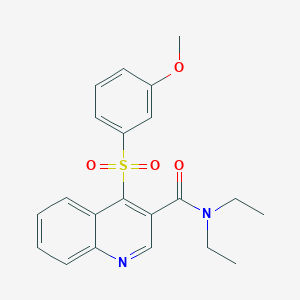

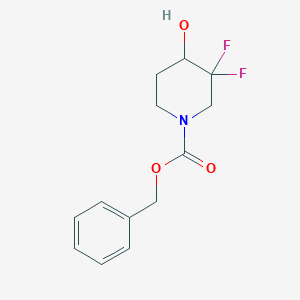

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in the regulation of immune responses, cell growth, and differentiation. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Applications De Recherche Scientifique

Synthesis of Heterocycles

The molecule serves as a precursor in the efficient synthesis of benzannelated heterocycles and styryl-substituted indolizines, showcasing its utility in constructing complex organic frameworks. This synthesis route is significant for developing pharmacophores and exploring new chemical entities with potential biological activities (Katritzky et al., 2000).

Crystal Structure Analysis

Investigations into the crystal structure of derivatives of 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one have contributed to the understanding of molecular conformation, intermolecular interactions, and the stabilization mechanisms in the solid state. Such studies are crucial for the design of materials with specific properties, including pharmaceuticals and organic electronic materials (R. Vishnupriya et al., 2014).

Catalysis Applications

The molecule's derivatives have found applications as catalysts in chemical reactions. For instance, palladacycles derived from the molecule have been used as efficient catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the potential of these compounds in facilitating bond-forming reactions, which are pivotal in the synthesis of complex organic molecules (M. Singh et al., 2017).

Photoinduced Tautomerization

The compound and its analogs have been studied for their behavior under photoinduced conditions, revealing insights into the excited state dynamics and tautomerization processes. These findings are significant for the development of photoresponsive materials, which have applications ranging from molecular switches to sensors (A. Kyrychenko et al., 1999).

Antimicrobial Activity

Derivatives of the molecule have been synthesized and tested for antimicrobial activity, indicating the potential for developing new antimicrobial agents. Such studies are critical in the ongoing search for new treatments for infectious diseases, given the rise of antibiotic resistance (G. Naganagowda et al., 2011).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c22-17-9-7-15(8-10-17)14-23-12-3-5-18(20(23)25)21(26)24-13-11-16-4-1-2-6-19(16)24/h1-10,12H,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHBVBVNBNHKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

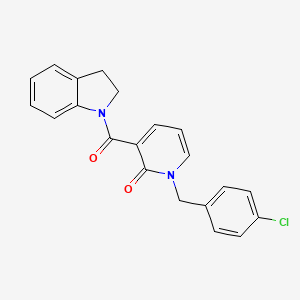

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

![1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2566131.png)